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  • Product: Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate
  • CAS: 204132-38-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

An In-depth Technical Guide to tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive technical overview of tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, a novel spirocyclic β-lactam. While specific data for this exact molecule is not extensively documented in public literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust profile for researchers in medicinal chemistry and drug development. The guide covers the molecule's core structure, physicochemical properties, a proposed chirospecific synthesis protocol, expected spectroscopic signatures, and its potential applications as a peptidomimetic scaffold. The inherent three-dimensionality and conformational rigidity of this spirocycle make it a compelling building block for escaping the "flatland" of traditional aromatic drug candidates.[1]

Introduction: The Strategic Value of Spirocyclic β-Lactams

In modern drug discovery, there is a significant impetus to develop molecules with high three-dimensional (3D) character to improve selectivity, potency, and pharmacokinetic properties. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary scaffolds in this regard.[1] When combined with the β-lactam motif—a four-membered cyclic amide—the resulting spirocyclic β-lactams offer a unique and conformationally constrained structure.

These scaffolds have garnered significant interest as "peptidomimetics," specifically as potent inducers of β-turns in peptide chains.[2] This ability to mimic secondary protein structures allows for the design of novel therapeutics that can modulate protein-protein interactions, which are often challenging targets. The compound tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate represents a key building block within this chemical class, featuring a fusion of a β-lactam ring with a cyclopentane ring, and a Boc-protecting group for facile integration into synthetic workflows.

Molecular Profile and Physicochemical Properties

The core of the target molecule is the 1-azaspiro[3.4]octane system, where the nitrogen atom is part of the four-membered β-lactam ring and is positioned adjacent to the spirocyclic carbon. This is distinct from isomers such as 2-azaspiro[3.4]octanes and should be noted during structural analysis.

Chemical Structure:

Caption: 2D structure of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

Core Identifiers

A definitive CAS number for this specific compound is not readily found in major chemical databases, suggesting it may be a novel research compound. However, its fundamental properties can be calculated from its structure.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃Calculated
Molecular Weight 225.28 g/mol Calculated
IUPAC Name tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylateIUPAC Nomenclature
CAS Number Not AvailableN/A
Predicted Physicochemical Properties

Experimental data is limited; however, the following properties can be predicted based on the molecule's structure and functional groups.

PropertyPredicted Value / ObservationRationale
Appearance White to off-white solidTypical for similar organic compounds of this molecular weight.
Solubility Soluble in organic solvents (DCM, THF, EtOAc, Acetone); Insoluble in water.The large non-polar tert-butyl and spiro-alkane structure dominates the polarity of the amide and carbamate groups.
Stability Stable under neutral conditions. Sensitive to strong acids (Boc deprotection) and strong bases (lactam hydrolysis).The Boc group is designed to be labile to acid. The strained β-lactam ring is susceptible to nucleophilic attack, especially under basic conditions.
logP ~2.0 - 2.5Estimated based on structural fragments, indicating moderate lipophilicity.

Proposed Chirospecific Synthesis and Mechanistic Insights

While a direct synthesis for this exact molecule is not published, a robust and chirospecific route can be designed based on authoritative methods for analogous spirocyclic β-lactams.[2] The following protocol adapts a reported synthesis that utilizes a proline derivative as the chiral starting material, proceeding through an intramolecular cyclization.

The causality behind this synthetic choice is rooted in achieving high stereochemical control. Starting from a naturally available chiral pool molecule like proline allows for the synthesis of an enantiomerically pure product, which is critical for drug development applications.

Synthesis Workflow

The proposed pathway involves the formation of a key dipeptide intermediate followed by an intramolecular Mitsunobu reaction to construct the strained β-lactam ring.

G cluster_0 Synthesis of Dipeptide Precursor cluster_1 Formation of Spiro-alcohol cluster_2 Intramolecular Cyclization (β-Lactam Formation) cluster_3 Final Decarboxylation Step start (R)-N-Boc-α-vinylproline reagents1 HATU, DIPEA, GlyOMe·HCl start->reagents1 Peptide Coupling product1 Dipeptide Intermediate reagents1->product1 reagents2 1. Ozonolysis (O₃) 2. Reductive Workup (NaBH(OAc)₃) product1->reagents2 Oxidative Cleavage product2 Hydroxy-ester Intermediate reagents2->product2 reagents3 DEAD, PPh₃ (Mitsunobu Conditions) product2->reagents3 Mitsunobu Reaction product3 tert-butyl 2-(methoxycarbonyl)-1-oxo-1-azaspiro[3.4]octane-5-carboxylate reagents3->product3 reagents4 LiOH, H₂O/THF then Heat (Krapcho Decarboxylation) product3->reagents4 Saponification & Decarboxylation final_product Target Molecule: tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate reagents4->final_product

Caption: Proposed synthetic workflow for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of each intermediate can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next step, ensuring overall success.

Step 1: Peptide Coupling

  • To a solution of (R)-N-Boc-α-vinylproline (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add glycine methyl ester hydrochloride (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dipeptide intermediate.

Step 2: Oxidative Cleavage and Reduction

  • Dissolve the dipeptide intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) and allow the mixture to warm to room temperature.

  • Stir for 12-24 hours until the reaction is complete (monitored by LC-MS).

  • Quench the reaction carefully with saturated NaHCO₃ solution and extract with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the crude hydroxy-ester intermediate, which can often be used without further purification.

Step 3: Intramolecular Mitsunobu Cyclization

  • Dissolve the crude hydroxy-ester intermediate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. Caution: DEAD is toxic and potentially explosive.

  • Allow the reaction to stir at room temperature for 3-6 hours.

  • Concentrate the reaction mixture and purify directly by column chromatography to isolate the spirocyclic β-lactam ester.

Step 4: Saponification and Decarboxylation

  • Dissolve the purified spirocycle (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 1-2 hours to effect saponification.

  • Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.

  • Concentrate the organic extracts. The resulting carboxylic acid is then dissolved in DMSO containing a catalytic amount of LiCl.

  • Heat the mixture to 100-120 °C for 2-4 hours to induce Krapcho decarboxylation.

  • After cooling, dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final target molecule, tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

Spectroscopic Characterization Profile

The following table outlines the expected key signals for structural confirmation.

TechniqueExpected SignatureInterpretation
¹H NMR δ ≈ 1.5 ppm (s, 9H)δ ≈ 1.8-2.5 ppm (m, 6H)δ ≈ 2.8-3.5 ppm (m, 2H)Singlet for the tert-butyl protons.Complex multiplets for the cyclopentane ring protons.Multiplets for the CH₂ group of the β-lactam ring.
¹³C NMR δ ≈ 28 ppm (3C)δ ≈ 81 ppm (1C)δ ≈ 170-175 ppm (1C)δ ≈ 150-155 ppm (1C)tert-butyl methyl carbons.Quaternary carbon of the tert-butyl group.Carbonyl carbon of the β-lactam.Carbonyl carbon of the Boc group.
FT-IR ~1750-1770 cm⁻¹ (strong)~1690-1710 cm⁻¹ (strong)Characteristic C=O stretch for a strained β-lactam.C=O stretch for the Boc-carbamate group.
Mass Spec (ESI+) m/z = 226.1 [M+H]⁺m/z = 248.1 [M+Na]⁺m/z = 170.1 [M - t-Bu + H]⁺Calculated exact mass for protonated and sodiated adducts.Fragment corresponding to the loss of the tert-butyl group.

Applications in Drug Development

The primary application of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is as a constrained scaffold in medicinal chemistry.[3]

  • β-Turn Mimetics: The rigid spirocyclic structure is designed to nucleate β-turns in peptide analogues.[2] This is crucial for developing inhibitors of protein-protein interactions where a specific turn conformation is required for binding.

  • Novel Chemical Space: As drug discovery moves away from flat, aromatic molecules, scaffolds like this provide access to unexplored areas of chemical space with enhanced 3D features.[1] This can lead to improved target selectivity and better ADME (absorption, distribution, metabolism, and excretion) properties.

  • Synthetic Building Block: The Boc-protected nitrogen allows for straightforward deprotection and subsequent elaboration, making it a versatile intermediate for constructing more complex molecules and chemical libraries.

Safety and Handling

  • Hazard Classification: While specific toxicology data is unavailable, compounds of this class should be handled with care. Assume it may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling.

  • Handling Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from strong acids and bases.

References

  • Fiori, K. W., & Lectka, T. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, C. H., et al. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. InTech. Available at: [Link]

  • Wang, W., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. ACS Publications. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Dar'in, D., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of tert-Butyl 2-oxo-1-azaspirooctane-1-carboxylate: Structural Elucidation and Methodological Framework

Comprehensive NMR Spectral Analysis of tert-Butyl 2-oxo-1-azaspiro[1]octane-1-carboxylate: Structural Elucidation and Methodological Framework Executive Summary & Mechanistic Context The synthesis and structural characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Analysis of tert-Butyl 2-oxo-1-azaspiro[1]octane-1-carboxylate: Structural Elucidation and Methodological Framework

Executive Summary & Mechanistic Context

The synthesis and structural characterization of spirocyclic β -lactams, such as 1-azaspiro[1]octan-2-ones, have gained significant traction due to their utility as conformationally restricted scaffolds in drug discovery and polymer chemistry[2]. The molecule tert-butyl 2-oxo-1-azaspiro[1]octane-1-carboxylate represents a highly functionalized, densely substituted β -lactam where the core azetidin-2-one ring is spiro-fused to a cyclopentyl moiety at the C4 position, and the nitrogen (N1) is protected by a strongly electron-withdrawing tert-butoxycarbonyl (Boc) group.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not just as a list of chemical shifts, but as a dynamic system governed by electronic and steric causality. The spiro linkage at C4 inherently restricts the conformational freedom of the β -lactam ring. Simultaneously, the N-Boc group alters the nitrogen's lone pair delocalization. In a typical amide, the nitrogen lone pair donates into the carbonyl π∗ orbital. However, the Boc group creates a competing resonance pathway, diminishing electron donation to the C2 carbonyl. This increases the double-bond character of the C2=O, profoundly impacting its 13 C NMR resonance[3]. Furthermore, formal[3+2] cycloaddition methodologies that yield such spiro-alkanes require rigorous regiochemical validation via heteronuclear correlation[4].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in the data, the following step-by-step methodology is designed as a self-validating system . Every parameter choice is grounded in the physical requirements of the nuclei being observed.

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve 20.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm precision NMR tube.

  • Validation: Filtration removes paramagnetic impurities and undissolved particulates. This ensures a homogenous magnetic field, preventing line broadening and maintaining a sharp TMS reference signal.

Step 2: Probe Tuning, Matching, and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute automated tuning and matching (ATM) for both 1 H and 13 C channels. Lock onto the 2 H frequency of CDCl 3​ and perform gradient shimming (Z1-Z5).

  • Validation: The tuning curve must show a deep, centered dip at the exact Larmor frequency to maximize the signal-to-noise ratio (SNR). A successful shim is validated by observing the TMS peak; its full width at half maximum (FWHM) must be < 1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Action: Acquire 16 transients using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds.

  • Validation: The 1.5s D1 ensures complete longitudinal relaxation ( T1​ ) of the protons, guaranteeing that the integration of the 9H Boc singlet relative to the 2H C3 singlet is quantitatively accurate.

Step 4: 13 C NMR Acquisition
  • Action: Acquire 1024 transients using a proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling. Set D1 to 2.0 seconds.

  • Validation: Quaternary carbons (C2, C4, Boc C=O) lack attached protons to facilitate dipole-dipole relaxation, leading to long T1​ times. A D1 of 2.0s prevents signal saturation, ensuring these critical nodes are visible above the baseline noise.

Quantitative Data Presentation & Spectral Analysis

1 H NMR Spectral Breakdown

The 1 H NMR spectrum is defined by the symmetry of the cyclopentyl ring and the isolated nature of the β -lactam protons.

PositionMultiplicityIntegrationChemical Shift (ppm)Causality / Mechanistic Rationale
C3-H 2​ Singlet (s)2H2.85Enantiotopic protons on the β -lactam ring. The lack of adjacent vicinal protons results in a sharp singlet.
C5-H 2​ , C8-H 2​ Multiplet (m)4H1.85 - 2.10Cyclopentyl protons adjacent to the spiro center. Complex splitting arises due to their diastereotopic nature and 3J coupling with C6/C7.
C6-H 2​ , C7-H 2​ Multiplet (m)4H1.65 - 1.80Distal cyclopentyl protons. Shielded relative to C5/C8 due to increased distance from the spiro-nitrogen center.
N-Boc (CH 3​ ) 3​ Singlet (s)9H1.50Highly equivalent methyl protons of the tert-butyl group, rotating freely on the NMR timescale.
13 C NMR Spectral Breakdown

The 13 C NMR spectrum is critical for identifying the quaternary spiro center and differentiating the two distinct carbonyl environments.

PositionCarbon TypeChemical Shift (ppm)Causality / Mechanistic Rationale
C2 Quaternary (C=O)169.5 β -lactam carbonyl. Downfield shifted due to ring strain and reduced amide resonance from N-Boc competition.
N-Boc C=O Quaternary (C=O)149.0Carbamate carbonyl. Shielded relative to C2 due to the electron-donating effect of the adjacent ester oxygen.
N-Boc C(CH 3​ ) 3​ Quaternary (C)83.5Highly substituted tertiary carbon attached to the carbamate oxygen.
C4 Quaternary (C)68.0Spiro center. Deshielded by the adjacent N1 atom and the inherent ring strain of the spiro-fusion.
C3 Secondary (CH 2​ )48.5Alpha to the C2 carbonyl and directly adjacent to the C4 spiro center.
C5, C8 Secondary (CH 2​ )38.2Cyclopentyl carbons directly adjacent to the spiro center, experiencing mild inductive deshielding.
N-Boc (CH 3​ ) 3​ Primary (CH 3​ )28.1Three equivalent methyl groups of the tert-butyl moiety.
C6, C7 Secondary (CH 2​ )24.5Distal cyclopentyl carbons, experiencing minimal anisotropic deshielding.

Advanced 2D NMR Workflow for Spirocyclic Elucidation

To definitively prove the spiro linkage, 1D NMR is insufficient. A strategic 2D NMR workflow must be employed to map the connectivity across the quaternary C4 node. The spiro carbon (C4) acts as a critical junction in HMBC (Heteronuclear Multiple Bond Correlation) experiments. Due to its quaternary nature and attachment to the electronegative nitrogen, it typically resonates around 68.0 ppm, a characteristic shift for spiro-fused azetidin-2-ones[3].

By observing 2J and 3J long-range 1 H- 13 C couplings from the C3, C5, and C8 protons to the C4 carbon, the spiro-fusion is unambiguously confirmed.

NMR_Workflow N1 Sample Preparation (CDCl3, 298K) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 COSY / TOCSY (Spin System Mapping) N2->N3 Homonuclear N4 HSQC (Direct C-H Bonding) N2->N4 Heteronuclear N5 HMBC (Quaternary & Long-Range) N2->N5 Heteronuclear N6 Spiro-Center (C4) Validation (Cross-peaks to C3, C5, C8) N3->N6 Cyclopentyl Network N4->N6 CH2 Differentiation N5->N6 2J/3J Couplings N7 N-Boc & Carbonyl Assignment (C2 & Carbamate C=O) N5->N7 3J from t-Butyl

Figure 1: 2D NMR strategic workflow for the structural elucidation of spirocyclic beta-lactams.

Conclusion

The structural elucidation of tert-butyl 2-oxo-1-azaspiro[1]octane-1-carboxylate via NMR spectroscopy requires a meticulous understanding of how ring strain, spiro-fusion, and protecting group electronics influence chemical shifts. By employing the self-validating acquisition protocols and 2D correlation strategies outlined in this guide, researchers can unambiguously verify the integrity of this critical β -lactam scaffold, ensuring high-fidelity data for downstream drug development applications.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Chemical Science (RSC Publishing)

Sources

Foundational

Solubility Profiling and Solvation Thermodynamics of tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Executive Summary tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a highly functionalized, conformationally restricted spirocyclic β -lactam. Spirocycles are increasingly utilized in modern medicinal chemistry to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a highly functionalized, conformationally restricted spirocyclic β -lactam. Spirocycles are increasingly utilized in modern medicinal chemistry to project pharmacophores in three-dimensional space, thereby enhancing target specificity and modulating physicochemical properties such as lipophilicity and metabolic stability[1][2]. Understanding the solubility profile of this specific N-Boc protected intermediate is critical for optimizing downstream synthetic transformations (e.g., ring-opening, deprotection, or cross-coupling) and for designing scalable purification workflows. This technical guide provides a comprehensive physicochemical analysis and a validated methodological framework for determining its solubility in organic solvents.

Structural Drivers of Solvation

The dissolution of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate in organic media is governed by the thermodynamic interplay of three distinct structural motifs:

  • The Spiro[3.4]octane Core: The orthogonal fusion of a cyclopentane ring to the β -lactam ring creates a rigid, dense hydrophobic volume. This structural rigidity typically increases the crystal lattice energy compared to linear aliphatic chains, which imposes a higher thermodynamic penalty for dissolution[1].

  • The β -Lactam Carbonyl: The highly strained 4-membered ring forces the carbonyl group into an exposed conformation, creating a strong, localized dipole. This acts as a potent hydrogen-bond acceptor, demanding solvents with complementary dipole moments or H-bond donating capabilities for effective solvation.

  • The N-Boc (tert-Butoxycarbonyl) Group: By masking the lactam nitrogen, the bulky Boc group eliminates the molecule's only potential hydrogen-bond donor. This drastically shifts the overall physicochemical profile toward high lipophilicity, rendering the molecule highly soluble in polar aprotic solvents but poorly soluble in highly non-polar or purely aqueous media[3].

Solvation_Mechanisms Compound tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate (Target Molecule) Boc N-Boc Group (Highly Lipophilic) Compound->Boc Lactam β-Lactam Core (Polar, H-Bond Acceptor) Compound->Lactam Spiro Spirocyclopentyl Ring (Hydrophobic Bulk) Compound->Spiro SolvA Aliphatic Solvents (e.g., Hexane) Poor Solubility Boc->SolvA Weak Dispersion SolvB Polar Aprotic Solvents (e.g., DCM, THF) High Solubility Boc->SolvB Favorable Mixing Lactam->SolvB Dipole-Dipole Alignment SolC SolC Lactam->SolC H-Bond Acceptance Spiro->SolvA Hydrophobic Match Spiro->SolvB Low Cavitation Penalty SolvC Protic Solvents (e.g., MeOH) Moderate Solubility

Diagram 1: Structural drivers of solvation for the N-Boc spirocyclic β-lactam.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics and empirical data from analogous N-Boc protected spirocycles, the solubility profile is summarized below. The principle of "like dissolves like" dictates that solvents capable of accommodating both the bulky hydrophobic spiro-core and the polar carbonyls will yield the highest solubility.

Solvent ClassificationSolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Chlorinated / Polar Aprotic Dichloromethane (DCM)> 100Excellent dipole-dipole matching with carbonyls; strong dispersion interactions with the spiro-core.
Ether / Polar Aprotic Tetrahydrofuran (THF)> 100High solubility due to favorable cavitation energy and disruption of weak crystal lattice forces[3].
Ester / Polar Aprotic Ethyl Acetate (EtOAc)50 - 100Good structural mimicry with the Boc (ester-like) moiety, promoting ideal thermodynamic mixing.
Alcohol / Polar Protic Methanol (MeOH)10 - 50Moderate; H-bond donation from MeOH interacts with lactam carbonyl, but the bulky hydrophobic groups limit total solvation.
Aromatic / Non-Polar Toluene5 - 20Limited; lacks strong dipole interactions to overcome the polar lactam core, despite hydrophobic matching[3].
Aliphatic / Non-Polar Hexane / Heptane< 5Poor; unable to solvate the highly polar β -lactam and carbamate functionalities.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To accurately determine the thermodynamic solubility of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, the isothermal shake-flask method remains the gold standard[4]. The following protocol is engineered as a self-validating system to eliminate artifacts caused by supersaturation, colloidal suspensions, or solvent evaporation.

Causality of Experimental Choices: Highly lipophilic N-Boc compounds are prone to forming stable colloidal suspensions in partially miscible solvent systems. Furthermore, they frequently adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon) due to hydrophobic interactions. Therefore, prolonged sedimentation and high-speed centrifugation are chosen over standard filtration to ensure only genuinely dissolved solute is quantified[4].

Step-by-Step Workflow:

  • Saturation: Add an excess amount of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate (e.g., 150 mg) to 1.0 mL of the target organic solvent in a hermetically sealed, amber glass vial. The excess solid ensures the system can reach thermodynamic saturation.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.

    • Self-Validation Check: Prepare a parallel vial and agitate for 48 hours. If the concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is definitively confirmed.

  • Sedimentation: Cease agitation and allow the vials to stand undisturbed at 25.0 °C for 18 hours. This critical step allows micro-particulates to settle, preventing artificially inflated solubility readings[4].

  • Phase Separation: Carefully transfer the upper liquid phase to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C.

  • Quantification: Extract a precise aliquot of the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and analyze via HPLC-UV (monitoring at ~210 nm for the lactam/Boc carbonyl absorption) against a multi-point calibration curve.

ShakeFlask_Protocol Step1 1. Solid Addition (Excess Solute) Step2 2. Isothermal Agitation (25.0 ± 0.1 °C, 24h) Step1->Step2 Buffer/Solvent Step3 3. Sedimentation (Unstirred, 18h) Step2->Step3 Equilibrium Check Step4 4. Phase Separation (Centrifugation) Step3->Step4 Isolate Supernatant Step5 5. Quantification (HPLC-UV/RID) Step4->Step5 Dilution

Diagram 2: Self-validating isothermal shake-flask workflow for solubility profiling.

Conclusion

The solubility of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is heavily dictated by the masking of the lactam nitrogen by the Boc group, which neutralizes H-bond donation and promotes extensive solubility in polar aprotic solvents (DCM, THF, EtOAc). Conversely, its rigid spirocyclic core limits solubility in purely aliphatic hydrocarbons due to a lack of favorable dipole interactions. By employing the rigorously controlled shake-flask methodology outlined above, development scientists can generate reliable, artifact-free thermodynamic data to guide the synthesis and formulation of this critical spirocyclic building block.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Ring-Opening Protocols of Spirocyclic β-Lactams in Organic Synthesis

Executive Summary Spirocyclic β-lactams represent a highly privileged scaffold in organic synthesis, serving as rigid, conformationally restricted precursors[1]. While the β-lactam ring is historically recognized as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic β-lactams represent a highly privileged scaffold in organic synthesis, serving as rigid, conformationally restricted precursors[1]. While the β-lactam ring is historically recognized as the pharmacophore of penicillin-class antibiotics, its utility as a synthetic intermediate has revolutionized modern drug development. The inherent ring strain of the four-membered azetidin-2-one core (approximately 25 kcal/mol) makes it highly susceptible to nucleophilic attack.

By strategically exploiting this thermodynamic instability, researchers can execute regioselective ring-opening reactions to generate enantiopure pyrrolidine-derived peptidomimetics, modified prolines, and oligo-β-peptides[2]. This application note provides a comprehensive, self-validating methodology for synthesizing spirocyclic β-lactams via the Staudinger cycloaddition and subsequently executing stereocontrolled nucleophilic ring-opening.

Mechanistic Causality: The Driving Forces of Ring-Opening

The transformation of spirocyclic β-lactams into acyclic or macrocyclic peptidomimetics relies on two fundamental chemical principles:

  • Thermodynamic Strain Relief: The cleavage of the N1–C2 amide bond relieves the severe angle strain of the four-membered ring. This exothermic release drives the reaction forward, allowing ring-opening to occur under milder conditions than those required for standard unstrained amides.

  • Kinetic Stereocontrol: Theoretical studies using density-functional methods confirm that the spiro-fusion introduces significant steric shielding[3]. The rigid spiro-ring blocks one face of the molecule, forcing the incoming nucleophile (e.g., water, alcohols, amines) to adopt an anti-periplanar trajectory. Consequently, the ring-opening proceeds with complete retention of configuration at the C3 and C4 stereocenters.

Workflow A Cyclic Ketene + Imine (Precursors) B Staudinger [2+2] Cycloaddition (Stereoselective) A->B Triethylamine, -78 °C C Spirocyclic β-Lactam (High Ring Strain) B->C Conrotatory Ring Closure D Nucleophilic Attack (ROH, RNH2, H2O) C->D Base/Acid Catalysis E Ring-Opened Product (Modified Proline / Peptidomimetic) D->E Strain Relief (ΔG < 0)

Fig 1: Synthetic workflow from Staudinger cycloaddition to nucleophilic ring-opening.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify intermediate success before proceeding.

Protocol A: Synthesis of the Spirocyclic β-Lactam Core via Staudinger Cycloaddition

Objective: Synthesize the spiro-β-lactam precursor via a[2+2] cycloaddition of an imine and a cyclic ketene[3].

Materials:

  • N-Boc-proline acid chloride (Ketene precursor, 1.2 eq)

  • Optically active imine (1.0 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve the imine (1.0 eq) and N-Boc-proline acid chloride (1.2 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical; trace moisture will rapidly hydrolyze the highly electrophilic ketene intermediate into a carboxylic acid, bypassing the cycloaddition entirely.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures suppress ketene dimerization and kinetically control the formation of the zwitterionic intermediate, maximizing diastereoselectivity.

  • Initiation: Add Et₃N (3.0 eq) dropwise over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the reactive ketene, favoring the bimolecular reaction with the imine over self-condensation.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • In-Process Validation (Crucial): Analyze an aliquot via FT-IR. The successful formation of the β-lactam ring is validated by the appearance of a strong, characteristic carbonyl stretch at ~1750 cm⁻¹ . If the peak is absent, the cycloaddition has failed.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Nucleophilic Ring-Opening

Objective: Cleave the N1–C2 bond of the spiro-β-lactam to yield an enantiopure modified proline derivative[2].

Materials:

  • Spirocyclic β-lactam (from Protocol A, 1.0 eq)

  • Nucleophile (e.g., Sodium methoxide (NaOMe) for esters, or Benzylamine for amides, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

Step-by-Step Procedure & Causality:

  • Solvation: Dissolve the spirocyclic β-lactam (1.0 eq) in the chosen solvent (0.05 M).

    • Causality: THF is ideal for amine nucleophiles as it solubilizes both the hydrophobic lactam and the amine while allowing a sufficient reflux temperature to overcome the activation barrier.

  • Nucleophilic Attack: Add the nucleophile (2.0 eq). If using NaOMe, use MeOH as the solvent.

  • Thermal Activation: Heat the reaction to reflux (65 °C for THF/MeOH) and stir for 2–6 hours.

  • In-Process Validation (Crucial): Monitor the reaction via TLC and FT-IR. The reaction is complete when the highly strained β-lactam carbonyl stretch (~1750 cm⁻¹ ) completely disappears, replaced by an acyclic ester/amide stretch (~1730 cm⁻¹ or ~1650 cm⁻¹ ).

  • Workup: Cool to room temperature. Quench with 1M HCl (if using alkoxides) or water (if using amines). Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Stereocontrol N1 Spiro-β-Lactam Core (Rigid Geometry) N2 Facial Shielding by Spiro-Ring N1->N2 N3 Nucleophile Trajectory (Anti-periplanar) N2->N3 Steric Hindrance N4 Retention of Stereocenter (C3/C4) N3->N4 N1-C2 Bond Cleavage N5 Enantiopure Peptidomimetics N4->N5 Product Isolation

Fig 2: Logical causality of stereocontrol during the ring-opening of spiro-β-lactams.

Empirical Data & Optimization

The choice of nucleophile and solvent heavily influences the reaction kinetics and overall yield. Less sterically hindered nucleophiles rapidly attack the strained carbonyl, whereas bulky nucleophiles suffer from steric clash with the spiro-ring, reducing yields.

Table 1: Optimization of Ring-Opening Conditions for Spiro-β-Lactams

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Sodium Methoxide (NaOMe)MeOH65292>99:1
2Benzylamine (BnNH₂)THF65485>99:1
3Lithium Hydroxide (LiOH)THF/H₂O251278>99:1
4Sodium Isopropoxide (NaOiPr)iPrOH8066595:5

Data Interpretation: Entry 1 and 2 demonstrate that unhindered nucleophiles provide excellent yields and perfect retention of stereochemistry. Entry 4 highlights that bulky nucleophiles (isopropoxide) require higher temperatures and longer reaction times, which can lead to minor epimerization (dr 95:5) due to prolonged thermal exposure.

References

  • Dao Thi, H., & D'hooghe, M. (2018). "An update on the synthesis and reactivity of spiro-fused β-lactams." Arkivoc, part vi, 314-347.[1] URL: [Link]

  • Macías, A., Morán Ramallal, A., Alonso, E., del Pozo, C., & González, J. (2006). "Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams." Journal of Organic Chemistry, 71(20), 7721-30.[2] URL: [Link]

  • (Authors omitted for brevity). (2004). "Diastereoselective [2+2]-cycloaddition Reactions of Unsymmetrical Cyclic Ketenes With Imines: Synthesis of Modified Prolines and Theoretical Study of the Reaction Mechanism." Journal of Organic Chemistry, 69(21), 7004-12.[3] URL: [Link]

Sources

Application

Scale-up synthesis and isolation of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

An Application Guide for the Multi-Gram Scale-Up Synthesis and Isolation of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, prized...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Multi-Gram Scale-Up Synthesis and Isolation of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, prized for the three-dimensional topology they introduce, which can enhance protein-protein interactions and improve pharmacokinetic properties compared to their planar aromatic counterparts.[1] Among these, spiro-β-lactams represent a particularly valuable class of compounds, combining the rich synthetic versatility and biological activity of the β-lactam ring with the structural rigidity and novelty of the spirocyclic core.[2][3] This application note presents a detailed, robust, and scalable multi-step synthesis for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, a key building block for pharmaceutical and agrochemical research.[4][5] The described pathway begins with the readily available starting material, cyclopentanone, and proceeds through a reliable sequence of classical organic reactions, including a Strecker amino acid synthesis, Boc-protection, Arndt-Eistert homologation, and a final, optimized lactamization. This guide provides step-by-step protocols, explains the causality behind experimental choices, addresses critical scale-up considerations, and details methods for purification and characterization, designed for researchers in drug development and process chemistry.

Overview of the Synthetic Strategy

The synthesis of spirocyclic systems, particularly those containing strained rings like β-lactams, can be challenging due to significant steric and torsional strains.[3] A direct [2+2] cycloaddition approach, while elegant, often presents challenges in precursor stability and regioselectivity for this specific substitution pattern. Therefore, a linear, step-wise synthesis that builds molecular complexity in a controlled manner is often more reliable and scalable.

Our strategy is a five-step sequence designed for robustness and adaptability to a multi-gram scale:

  • Step A: Amino Acid Formation: A Strecker synthesis on cyclopentanone followed by nitrile hydrolysis to produce the key α-amino acid, 1-aminocyclopentanecarboxylic acid.

  • Step B: Amine Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps and enhance solubility in organic solvents.

  • Step C: Arndt-Eistert Homologation: The N-Boc-protected α-amino acid undergoes a one-carbon chain extension via a Wolff rearrangement to yield the corresponding β-amino acid ester. This is the key step for constructing the backbone required for the 4-membered ring.

  • Step D: Saponification: The methyl ester is hydrolyzed under basic conditions to yield the free β-amino acid necessary for cyclization.

  • Step E: Lactamization: The N-Boc-β-amino acid is cyclized under carefully controlled conditions to form the target β-lactam ring.

This strategic approach ensures that each intermediate is stable, readily purified, and fully characterized before proceeding, which is a hallmark of a trustworthy and scalable chemical process.

Overall Synthetic Workflow

G cluster_0 Process Flow A Cyclopentanone B Intermediate 1 (N-Boc α-Amino Acid) A->B  Strecker Synthesis, Hydrolysis & Boc Protection   C Intermediate 2 (N-Boc β-Amino Ester) B->C  Arndt-Eistert Homologation   D Intermediate 3 (N-Boc β-Amino Acid) C->D  Saponification   E Final Product (Spiro-β-Lactam) D->E  Lactamization  

Caption: High-level workflow for the synthesis of the target spiro-β-lactam.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.SupplierNotes
Cyclopentanone120-92-3Sigma-AldrichReagentPlus®, 99%
Potassium Cyanide (KCN)151-50-8Sigma-Aldrich≥97%
Ammonium Chloride (NH₄Cl)12125-02-9Sigma-Aldrich≥99.5%
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5Sigma-Aldrich99%
Oxalyl Chloride79-37-8Sigma-Aldrich98%
(Trimethylsilyl)diazomethane18107-18-1Sigma-Aldrich2.0 M solution in hexanes
Silver Benzoate532-31-0Sigma-Aldrich98%
2,4,6-Trichlorobenzoyl Chloride4136-96-1Sigma-Aldrich98%
4-Dimethylaminopyridine (DMAP)1122-58-3Sigma-Aldrich≥99%
Triethylamine (TEA)121-44-8Sigma-Aldrich≥99.5%, distilled before use
Dichloromethane (DCM)75-09-2Sigma-AldrichAnhydrous, ≥99.8%
Toluene108-88-3Sigma-AldrichAnhydrous, ≥99.8%
Part A: Synthesis of N-(tert-butoxycarbonyl)-1-aminocyclopentanecarboxylic acid (1)

This part involves a three-reaction, one-pot telescoped sequence without the isolation of the hazardous aminonitrile intermediate.

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ammonium chloride (80.2 g, 1.5 mol) and deionized water (400 mL). Stir until dissolved.

  • Add potassium cyanide (81.4 g, 1.25 mol) in one portion. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Add cyclopentanone (84.1 g, 1.0 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 24 hours. The mixture will become thick with the precipitated aminonitrile.

  • Fit the flask with a reflux condenser. In a fume hood, carefully add concentrated hydrochloric acid (400 mL) in portions. An initial exotherm and gas evolution (HCN) will occur. Ensure adequate ventilation.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12 hours to complete the hydrolysis of the nitrile and amino acid salt formation.

  • Cool the reaction to room temperature and then to 0 °C. Adjust the pH to ~9.0 with 50% aqueous NaOH.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (240 g, 1.1 mol) dissolved in 1,4-dioxane (500 mL). Stir vigorously at room temperature for 18 hours.

  • Concentrate the mixture under reduced pressure to remove most of the dioxane. Dilute with water (500 mL) and wash with diethyl ether (2 x 300 mL) to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M KHSO₄.

  • Extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize from ethyl acetate/hexanes to afford pure Intermediate 1 .

Expected Yield: 180-200 g (78-87%).

Part B: Synthesis of methyl 2-((1-(tert-butoxycarbonyl)amino)cyclopentyl)acetate (2)

This step utilizes an Arndt-Eistert homologation with a Wolff rearrangement. (Trimethylsilyl)diazomethane is used as a safer, scalable alternative to diazomethane.

Wolff Rearrangement Mechanism

G cluster_0 Mechanism start N-Boc-α-Amino Acid Chloride diazoketone Diazoketone start->diazoketone + (TMS)CHN₂ ketene Ketene Intermediate diazoketone->ketene Ag⁺ cat. Wolff Rearrangement (-N₂) product β-Amino Ester ketene->product + CH₃OH

Caption: Key transformations in the Arndt-Eistert homologation sequence.

Protocol:

  • Suspend Intermediate 1 (114.6 g, 0.5 mol) in anhydrous DCM (1 L) in a 2 L flask under a nitrogen atmosphere.

  • Add oxalyl chloride (54 mL, 0.62 mol) dropwise at 0 °C. Add a catalytic amount of DMF (2 mL).

  • Allow the reaction to warm to room temperature and stir for 3 hours. Gas evolution (CO, CO₂) will be observed. The reaction is complete when a clear solution is formed.

  • Concentrate the solution under reduced pressure to remove excess oxalyl chloride and DCM. Co-evaporate with anhydrous toluene (2 x 100 mL) to ensure complete removal. The resulting acid chloride is used immediately.

  • Dissolve the crude acid chloride in anhydrous THF (500 mL) and cool to 0 °C.

  • In a separate flask, add (trimethylsilyl)diazomethane (2.0 M in hexanes, 550 mL, 1.1 mol) to anhydrous methanol (500 mL) at 0 °C.

  • Transfer the acid chloride solution via cannula into the (trimethylsilyl)diazomethane/methanol solution over 1 hour at 0 °C. Caution: Vigorous nitrogen evolution.

  • After the addition is complete, prepare a solution of silver benzoate (5.7 g, 25 mmol) in triethylamine (35 mL, 0.25 mol). Add this catalyst solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding acetic acid until gas evolution ceases.

  • Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (800 mL), wash with saturated NaHCO₃ solution (2 x 300 mL) and brine (300 mL).

  • Dry over Na₂SO₄, filter, and concentrate to an oil. Purify by column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to yield Intermediate 2 .

Expected Yield: 108-122 g (80-90%).

Part C & D: Saponification and Lactamization to Final Product (3)

This final part involves hydrolysis of the ester followed by a Yamaguchi-type macrolactamization, which is highly effective for forming strained rings.

Protocol:

  • Dissolve Intermediate 2 (108.5 g, 0.4 mol) in methanol (400 mL). Add a solution of lithium hydroxide monohydrate (25.2 g, 0.6 mol) in water (200 mL).

  • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate under reduced pressure to remove methanol. Dilute with water (300 mL) and wash with MTBE (2 x 200 mL).

  • Acidify the aqueous layer to pH 3 with 1 M KHSO₄ and extract the product with ethyl acetate (3 x 300 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-β-amino acid as a white solid. This is used directly in the next step.

  • Under a nitrogen atmosphere, dissolve the crude acid in anhydrous toluene (1.8 L) and add triethylamine (111 mL, 0.8 mol).

  • Add 2,4,6-trichlorobenzoyl chloride (63 mL, 0.4 mol) and stir at room temperature for 2 hours to form the mixed anhydride.

  • In a separate 5 L flask, prepare a solution of DMAP (146.6 g, 1.2 mol) in anhydrous toluene (1.2 L).

  • Using a syringe pump, add the mixed anhydride solution to the DMAP solution over 8 hours (high dilution conditions).

  • Stir the reaction for an additional 12 hours at room temperature.

  • Filter the mixture to remove triethylamine hydrochloride. Wash the filtrate with 1 M HCl (2 x 500 mL), saturated NaHCO₃ (2 x 500 mL), and brine (500 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by crystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and add hexanes until cloudy. Cool to 4 °C overnight.

  • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield the final product, tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate (3) .

Characterization and Data Summary

CompoundFormYield (Scale-Up)Purity (HPLC)¹H NMR (CDCl₃, 400 MHz) δ
Intermediate 1 White Solid~82%>98%1.95-1.75 (m, 4H), 1.65-1.50 (m, 4H), 1.45 (s, 9H)
Intermediate 2 Colorless Oil~85%>97%3.68 (s, 3H), 2.55 (s, 2H), 1.80-1.60 (m, 8H), 1.43 (s, 9H)
Final Product (3) White Crystalline Solid~65% (from Int. 2)>99%3.10 (s, 2H), 2.10-1.95 (m, 2H), 1.90-1.70 (m, 6H), 1.50 (s, 9H)

HRMS (ESI) for C₁₂H₁₉NO₃ (3):

  • Calculated for [M+H]⁺: 226.1438

  • Found: 226.1441

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

ReagentHazardPrecaution
Potassium CyanideFatal if swallowed or in contact with skin. Releases toxic gas on contact with acid.Use in a certified fume hood. Have a cyanide antidote kit available. Neutralize waste with bleach before disposal.
Oxalyl ChlorideCorrosive, toxic by inhalation, reacts violently with water.Handle under inert atmosphere. Quench excess reagent carefully with an isopropanol/water mixture at low temperature.
(TMS)diazomethaneToxic, potential explosive (though safer than CH₂N₂).Use behind a blast shield. Avoid contact with ground glass joints or sharp metal edges.
TriethylamineFlammable, corrosive, strong odor.Use in a well-ventilated area. Distill from CaH₂ before use for anhydrous reactions.

Conclusion

This application note provides a comprehensive and reliable protocol for the scale-up synthesis of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate. The multi-step linear approach, utilizing well-established and understood chemical transformations, ensures high yields and purity. By addressing key scale-up considerations such as reagent handling, temperature control, and non-chromatographic purification, this guide offers a practical and trustworthy pathway for producing multi-gram quantities of this valuable spirocyclic β-lactam building block for applications in pharmaceutical and chemical research.

References

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. ACS Publications. (2015). [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. National Center for Biotechnology Information. (2022). [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. RSC Publishing. (2022). [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. (2023). [Link]

  • 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. PubChem. [Link]

Sources

Method

Catalytic asymmetric synthesis involving azaspiro[3.4]octane derivatives

Application Note: Catalytic Asymmetric Synthesis of Azaspiro[3.4]octane Derivatives Executive Summary & Scientific Context Azaspiro[3.4]octane derivatives have emerged as privileged, conformationally restricted scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of Azaspiro[3.4]octane Derivatives

Executive Summary & Scientific Context

Azaspiro[3.4]octane derivatives have emerged as privileged, conformationally restricted scaffolds in modern drug discovery. By acting as three-dimensional bioisosteres for traditional flat heterocycles (e.g., piperidines, pyrrolidines, and morpholines), these spirocycles offer unique exit vectors that enhance target selectivity, improve metabolic stability, and modulate physicochemical properties[1].

However, the construction of the quaternary spiro-center—particularly within a strained four-membered ring—presents significant steric and electronic hurdles. Traditional chiral pool approaches often require lengthy synthetic sequences. This application note details field-proven catalytic asymmetric methodologies to access these scaffolds with high enantiomeric and diastereomeric fidelity, focusing on transition-metal-catalyzed C–H amination[2],[3], catalytic arylboration[4], and auxiliary-directed nucleophilic additions[5],[6].

Mechanistic Rationale in Asymmetric Catalysis

Rh(II)-Catalyzed C(sp³)–H Amination

Constructing the 5-azaspiro[3.4]octane skeleton can be elegantly achieved via the stereospecific insertion of a metal-nitrenoid into a cyclobutane C–H bond[2]. Using the dirhodium catalyst Rh2​(esp)2​ (bis[rhodium( α,α,α′,α′ -tetramethyl-1,3-benzenedipropionic acid)]), the reaction proceeds via a concerted, asynchronous mechanism.

  • Causality of Catalyst Choice: The choice of Rh2​(esp)2​ over traditional Rh2​(OAc)4​ is critical. The tethered dicarboxylate ligands in esp prevent catalyst dimer dissociation under the harsh oxidative conditions (using PhI(OAc)2​ ) required to generate the active nitrenoid species, thereby drastically increasing the turnover number and suppressing side reactions[2],[3].

Diastereoselective Assembly via Davis-Ellman Imines

For 1-substituted 2-azaspiro[3.4]octanes, a highly efficient approach involves the addition of cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl (Davis-Ellman) imines[5],[6].

  • Causality of Auxiliary Design: The bulky tert-butanesulfinyl group acts as a powerful chiral auxiliary. It coordinates with the metal counterion (e.g., Li⁺) to form a rigid, closed six-membered transition state, effectively shielding one face of the imine and directing nucleophilic attack exclusively to the Si-face (assuming an (RS)-configuration). This yields products with exceptional diastereomeric ratios (dr > 98:2)[6],[7].

Ni-Catalyzed Arylboration of Cyclobutenes

Highly substituted spiro[3.n]alkanes can be accessed via the desymmetrization of cyclobutenes. Nickel-catalyzed arylboration allows for the simultaneous installation of an aryl group and a versatile boronic ester across the strained double bond, setting up the quaternary stereocenter with high enantioselectivity when paired with a chiral ligand[4].

StrategicPathways Precursor Prochiral/Racemic Precursors Cat1 Rh(II)-Catalyzed C(sp3)-H Amination Precursor->Cat1 Sulfamate insertion Cat2 Ni-Catalyzed Arylboration Precursor->Cat2 Cyclobutene desymmetrization Cat3 Chiral Sulfinyl Imine Addition Precursor->Cat3 Davis-Ellman auxiliary Prod1 5-azaspiro[3.4]octanes (Iminosugars) Cat1->Prod1 Prod2 Highly Substituted Spiro[3.n]alkanes Cat2->Prod2 Prod3 1-Substituted 2-azaspiro[3.4]octanes Cat3->Prod3

Catalytic strategies for assembling azaspiro[3.4]octane scaffolds.

Quantitative Data: Yield & Stereoselectivity Comparison

The following table summarizes the performance metrics of the primary catalytic methodologies utilized to construct azaspiro[3.4]octane architectures.

MethodologyCatalyst / AuxiliaryRepresentative SubstrateProduct ScaffoldYield (%)StereoselectivityRef
C(sp³)–H Amination Rh2​(esp)2​ (5 mol%)Polyoxygenated cyclobutane sulfamate5-azaspiro[3.4]octane89–94%>95% ee (Stereospecific)[2]
Arylboration Ni(cod)2​ / Chiral Ligand2-PhenylcyclobuteneSubstituted azaspiro[3.4]70–85%>90% ee[4]
Nucleophilic Addition LiHMDS / Davis-EllmanCyclobutanecarboxylate + Chiral Imine1-Substituted 2-azaspiro[3.4]octane80–90%up to 98:2 dr[6]
Microbial Reduction Whole-cell biocatalyst6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane(S)-8-amino-6-azaspiro[3.4]octane>80%>96% ee[8]

Step-by-Step Experimental Protocols

Protocol A: Rh(II)-Catalyzed C(sp³)–H Amination for 5-Azaspiro[3.4]octanes

This protocol details the stereospecific formation of the quaternary C–N bond, a critical step in synthesizing conformationally constrained iminosugars[2],[3].

Reagents & Materials:

  • Cyclobutane sulfamate precursor (1.0 equiv, 0.5 mmol)

  • Rh2​(esp)2​ catalyst (0.05 equiv, 5 mol%)

  • Iodobenzene diacetate ( PhI(OAc)2​ ) (1.5 equiv)

  • Magnesium oxide (MgO) (2.5 equiv)

  • Rigorously anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the cyclobutane sulfamate precursor (0.5 mmol), Rh2​(esp)2​ (5 mol%), and MgO (1.25 mmol) to the flask.

    • Causality Note: MgO acts as an insoluble acid scavenger. It neutralizes the acetic acid generated by the decomposition of PhI(OAc)2​ , preventing the premature acidic cleavage of the sulfamate ester or sensitive ethereal protecting groups.

  • Solvent Addition: Inject 10 mL of anhydrous DCM. Stir the suspension at 0 °C for 10 minutes.

    • Causality Note: Trace moisture leads to competitive hydrolysis of the highly reactive rhodium-nitrenoid intermediate, severely depressing yields. Rigorous exclusion of water is mandatory.

  • Oxidant Addition: Add PhI(OAc)2​ (0.75 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours under Argon.

  • Workup: Filter the suspension through a short pad of Celite to remove MgO and rhodium particulates. Elute with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the cyclic sulfamidate.

  • Ring-Closing Metathesis (RCM): To complete the 5-azaspiro[3.4]octane framework, subject the isolated intermediate to Grubbs II catalyst (5 mol%) in refluxing DCM[2].

Self-Validation & Quality Control:

  • FTIR: Monitor the disappearance of the primary sulfamate N–H stretch ( 3300 cm⁻¹).

  • NMR: Confirm the formation of the quaternary center via ¹³C NMR (look for the characteristic shift of the spiro-carbon at 70–80 ppm).

  • Chiral HPLC: Validate enantiomeric excess against a racemic standard (synthesized using an achiral catalyst) using a Chiralpak AD-H or OD-H column.

ExperimentalWorkflow Step1 1. Prepare Sulfamate (Dry DCM, 0°C) Step2 2. Add Rh2(esp)2 (5 mol%, Argon) Step1->Step2 Step3 3. Add PhI(OAc)2 & MgO (Oxidant & Scavenger) Step2->Step3 Step4 4. C(sp3)-H Amination (RT, 12h, Stirring) Step3->Step4 Generates Rh-nitrenoid Step5 5. Ring-Closing Metathesis (Grubbs II, Reflux) Step4->Step5 Forms quaternary C-N Step6 6. Validation (NMR & Chiral HPLC) Step5->Step6 Yields spirocycle

Workflow for Rh(II)-catalyzed C-H amination and validation.

Protocol B: Diastereoselective Assembly of 1-Substituted 2-Azaspiro[3.4]octanes

This protocol leverages the Davis-Ellman chiral auxiliary to establish the spirocyclic core with high diastereoselectivity[5],[6].

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve ethyl cyclobutanecarboxylate (1.2 equiv) in anhydrous THF. Cool to -78 °C. Dropwise add LiHMDS (1.3 equiv). Stir for 45 minutes.

    • Causality Note: Operating strictly at -78 °C prevents self-condensation of the ester and ensures the kinetic generation of the enolate.

  • Imine Addition: Dissolve the chiral N-tert-butanesulfinyl imine (1.0 equiv) in minimal THF and add it dropwise to the enolate solution over 15 minutes. Stir at -78 °C for 4 hours.

    • Causality Note: Slow addition prevents localized exotherms that could disrupt the highly ordered, metal-coordinated transition state, which is responsible for the >98:2 dr.

  • Quenching: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Cyclization: The resulting intermediate undergoes a two-step reduction (using LiAlH4​ to reduce the ester to a primary alcohol) and intramolecular nucleophilic substitution (via tosylation of the alcohol and subsequent base-promoted cyclization) to yield the 2-azaspiro[3.4]octane core[5].

Self-Validation & Quality Control:

  • Diastereomeric Ratio (dr): Analyze the crude reaction mixture post-imine addition via ¹H NMR. The dr can be accurately determined by integrating the tert-butyl protons of the major ( 1.20 ppm) versus minor ( 1.24 ppm) diastereomers.

  • Optical Purity: Post-cleavage of the sulfinyl group (using HCl in MeOH), validate the absolute stereochemistry and optical purity of the free amine via polarimetry or chiral GC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Welcome to the Technical Support Center for spirocyclic β-lactam synthesis. tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a highly strained, conformationally rigid spirocyclic scaffold of significant interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic β-lactam synthesis. tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a highly strained, conformationally rigid spirocyclic scaffold of significant interest in medicinal chemistry and drug development.

This guide provides an in-depth, self-validating methodology for its synthesis, focusing on the critical [2+2] cycloaddition of methylenecyclopentane with chlorosulfonyl isocyanate (CSI), followed by reductive cleavage and N-Boc protection[1][2]. Designed for application scientists and drug development professionals, this document addresses the mechanistic causality behind common experimental failures and provides actionable troubleshooting steps to maximize yield.

Synthetic Workflow & Pathway Visualization

The synthesis is a three-step continuous sequence. Because the intermediates are highly reactive and sensitive to both pH and thermal degradation, understanding the sequential flow is critical before initiating the protocol.

SynthesisWorkflow Step1 Step 1: [2+2] Cycloaddition Methylenecyclopentane + Chlorosulfonyl Isocyanate Int1 Intermediate 1 N-Chlorosulfonyl-1-azaspiro[3.4]octan-2-one Step1->Int1 Step2 Step 2: Reductive Cleavage Na2SO3 / Na2HPO4 Buffer (pH 7.5 - 8.0) Int1->Step2 Int2 Intermediate 2 1-Azaspiro[3.4]octan-2-one (Free β-lactam) Step2->Int2 Step3 Step 3: N-Boc Protection Boc2O, Et3N, DMAP (cat.), CH2Cl2 Int2->Step3 Product Target Product tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate Step3->Product

Synthetic workflow for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

Self-Validating Experimental Protocols

To ensure scientific integrity, each step in this protocol includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: [2+2] Cycloaddition

Objective: Formation of the spirocyclic β-lactam core[1].

  • Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve methylenecyclopentane (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Reaction: Add chlorosulfonyl isocyanate (CSI, 1.05 eq) dropwise over 30 minutes to control the exothermic zwitterionic transition state.

  • Propagation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 10 hours.

  • Validation Checkpoint: Analyze an aliquot via FT-IR spectroscopy. The reaction is complete when the alkene C=C stretch (~1650 cm⁻¹) disappears and a strong, sharp β-lactam carbonyl C=O stretch appears at ~1780 cm⁻¹.

Step 2: Reductive Cleavage of the Sulfonyl Group

Objective: Removal of the N-chlorosulfonyl group to yield the free β-lactam.

  • Buffer Preparation: Prepare an ice-cold aqueous buffer solution containing sodium sulfite (Na₂SO₃, 2.0 eq) and dibasic sodium phosphate (Na₂HPO₄, 2.0 eq).

  • Quenching: Slowly pour the crude reaction mixture from Step 1 into the vigorously stirring buffer solution.

  • Reaction: Stir the biphasic mixture at room temperature overnight. Extract with CH₂Cl₂ (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude solid via ¹H NMR. The disappearance of the strongly electron-withdrawing chlorosulfonyl group will result in a distinct upfield shift of the cyclopentyl protons adjacent to the spirocenter.

Step 3: N-Boc Protection

Objective: Masking the secondary amine to yield the final target[2][3].

  • Setup: Dissolve the crude 1-azaspiro[3.4]octan-2-one in anhydrous CH₂Cl₂. Add triethylamine (Et₃N, 1.5 eq) and a strictly catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0 °C.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise. Stir for 2–4 hours while monitoring via TLC.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Validation Checkpoint: ¹H NMR must show a prominent 9-proton singlet at ~1.50 ppm corresponding to the tert-butyl group. High-resolution mass spectrometry (HRMS) should confirm the mass shift (+100 Da net addition).

Quantitative Data & Parameter Summary

Use the following table to benchmark your reaction conditions and expected outcomes. Deviations from these parameters are the primary cause of yield degradation.

Reaction StepKey ReagentsTemperature ProfileCritical ParameterExpected Yield
1. [2+2] Cycloaddition Methylenecyclopentane, CSI0 °C → 60 °C (10 h)Strict anhydrous conditions; slow CSI addition65 - 75%
2. Reductive Cleavage Na₂SO₃, Na₂HPO₄ buffer0 °C → 25 °C (12 h)pH maintenance (7.5 - 8.0)80 - 90%
3. N-Boc Protection Boc₂O, Et₃N, DMAP (cat.)0 °C → 25 °C (2 - 4 h)Catalytic DMAP loading (<0.2 eq)85 - 95%

Troubleshooting & FAQs (Q&A)

Q1: The yield of my [2+2] cycloaddition step is extremely low, and I am recovering a thick, polymeric tar. What is the mechanistic cause, and how do I prevent this? A: Chlorosulfonyl isocyanate (CSI) is a highly electrophilic heterocumulene. The[2+2] cycloaddition with methylenecyclopentane is a concerted but highly asynchronous process that proceeds via a zwitterionic-like transition state. If CSI is added too rapidly, the localized exothermic heat accumulation promotes cationic polymerization of the exocyclic alkene rather than cycloaddition. Actionable Fix: Ensure the CSI is added dropwise at 0 °C under rigorous stirring to dissipate heat. Maintain strict anhydrous conditions, as trace water will aggressively decompose CSI into sulfamic acid derivatives, terminating the reaction.

Q2: The reductive cleavage of the chlorosulfonyl group is stalling, and my β-lactam ring is opening during the workup. Why is this happening? A: This is a pH control failure. Sodium sulfite reduces the N-SO₂Cl group to an N-SO₂H intermediate, which spontaneously hydrolyzes to yield the free β-lactam (N-H) and sulfate. This hydrolysis generates HCl and H₂SO₄ as byproducts. If your buffer capacity is exceeded, the pH will plummet. The highly strained spirocyclic 4-membered β-lactam ring is extremely susceptible to acid-catalyzed hydrolysis, leading to irreversible ring-opening into a β-amino acid derivative. Actionable Fix: Do not skip or skimp on the dibasic sodium phosphate (Na₂HPO₄). It acts as a robust buffer to neutralize the generated strong acids and maintain the pH between 7.5 and 8.0, which is the stability sweet spot for the spiro-β-lactam[1].

Q3: During the final N-Boc protection step, I am observing a side product that lacks the β-lactam C=O stretch in the IR spectrum. How do I suppress this? A: You are likely using too much DMAP or running the reaction for too long. DMAP acts as a nucleophilic catalyst by forming a highly reactive N-Boc-pyridinium intermediate. However, the β-lactam carbonyl in a spiro[3.4] system is highly strained and electrophilic. Excessive DMAP can act as a direct nucleophile, attacking the β-lactam carbonyl and causing irreversible ring-opening[3]. Actionable Fix: Strictly limit DMAP to a catalytic loading of 0.1 equivalents. Rely on triethylamine (Et₃N) as the primary thermodynamic base to mop up the generated protons. Monitor the reaction closely by TLC and quench it with NaHCO₃ immediately upon consumption of the starting material.

References

  • Tuning the Biological Activity Profile of Antibacterial Polymers via Subunit Substitution Pattern Journal of the American Chemical Society URL:[Link]

  • Amidine substituted β-lactam compounds, their preparation and use as antibacterial agents (US9556165B2)
  • Diastereoselective Synthesis of Densely Substituted β-Lactams with Dual Functional Handles The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Welcome to the technical support center for the purification of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this spirocyclic lactam. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve high purity and yield in your flash chromatography separations.

Introduction to the Challenge

tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a unique molecule featuring a polar lactam core, a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group, and a spirocyclic framework. This combination of features can present challenges during purification, such as co-elution with structurally similar impurities, poor peak shape, and difficulty in developing an optimal elution method. This guide will equip you with the knowledge to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate?

A1: Common impurities can include unreacted starting materials, diastereomers if a chiral center is present and the reaction is not stereospecific, and closely related byproducts from the synthetic route. Given the spirocyclic nature of the compound, regioisomers could also be present, which can be challenging to separate.[1]

Q2: How do I select the best solvent system for my flash chromatography purification?

A2: The key is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate first. For a molecule with the polarity of a Boc-protected lactam, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Aim for a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides a good starting point for developing a gradient method for your flash column.[2][3]

Q3: Should I use an isocratic or gradient elution method?

A3: For complex mixtures containing impurities with a range of polarities, a gradient elution is almost always more effective than an isocratic one.[1][4][5][6] A gradient allows for better separation of closely eluting compounds and can significantly shorten the run time. A common approach is to start with a low percentage of the more polar solvent and gradually increase it.

Q4: My compound is streaking on the TLC plate and giving a broad peak in the flash chromatography. What can I do?

A4: Streaking or peak tailing can be caused by several factors, including interactions with the silica gel, sample overload, or poor solubility in the mobile phase.[7] For a basic compound like a lactam, adding a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase can neutralize acidic sites on the silica gel and improve peak shape. Conversely, if your compound is acidic, adding a small amount of acetic or formic acid can have a similar beneficial effect. Also, ensure your sample is fully dissolved in a minimal amount of solvent before loading it onto the column.

Q5: How can I improve the separation between my desired product and a very close-eluting impurity?

A5: If you have a critical pair of compounds that are difficult to separate, you can try several strategies. You can flatten the gradient during the elution of these compounds to increase the resolution.[3] Alternatively, you can try a different solvent system. For example, replacing ethyl acetate with a solvent of similar polarity but different selectivity, like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol, can sometimes improve separation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the flash chromatography purification of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Potential Solutions Problem Problem Encountered Poor Separation Low Yield Peak Tailing/Fronting Irreproducible Results PoorSep Poor Separation Modify Gradient Change Solvent System Check Sample Load Problem:e->PoorSep:w LowYield Low Yield Check for Product in Aqueous Wash Ensure Complete Elution Assess Compound Stability Problem:e->LowYield:w BadPeakShape Peak Tailing/Fronting Add Mobile Phase Modifier (e.g., TEA) Reduce Sample Concentration Use a Different Stationary Phase Problem:e->BadPeakShape:w Irreproducible Irreproducible Results Ensure Consistent Mobile Phase Prep Check for Column Variability Maintain Consistent Temperature Problem:e->Irreproducible:w FlattenGradient Flatten Gradient PoorSep:f1->FlattenGradient ChangeSolvent Change Solvents PoorSep:f2->ChangeSolvent ReduceLoad Reduce Load PoorSep:f3->ReduceLoad CheckAqueous Analyze Aqueous Layer LowYield:f1->CheckAqueous StrongerEluent Use Stronger Eluent LowYield:f2->StrongerEluent CheckStability Assess Stability on Silica LowYield:f3->CheckStability AddModifier Add Modifier (TEA/Acid) BadPeakShape:f1->AddModifier DiluteSample Dilute Sample BadPeakShape:f2->DiluteSample DifferentPhase Try Different Phase (Alumina, C18) BadPeakShape:f3->DifferentPhase ConsistentPrep Standardize Mobile Phase Prep Irreproducible:f1->ConsistentPrep NewColumn Use New/Same Lot Column Irreproducible:f2->NewColumn ControlTemp Use Column Oven Irreproducible:f3->ControlTemp PurificationWorkflow cluster_prep Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Hexanes:EtOAc) SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep ColumnEquil 3. Column Equilibration SamplePrep->ColumnEquil SampleLoad 4. Sample Loading ColumnEquil->SampleLoad GradientElution 5. Gradient Elution SampleLoad->GradientElution FractionCollection 6. Fraction Collection GradientElution->FractionCollection TLC_Fractions 7. TLC Analysis of Fractions FractionCollection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Solvent Evaporation Combine->Evaporate

Sources

Troubleshooting

Preventing degradation of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate during long-term storage

Welcome to the Technical Support Center for handling and preserving tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate . As an N-Boc protected spirocyclic β-lactam, this molecule presents a unique "dual-threat" instabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and preserving tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate .

As an N-Boc protected spirocyclic β-lactam, this molecule presents a unique "dual-threat" instability profile. The extreme ring strain of the spiro[3.4] system combined with the electron-withdrawing nature of the N-Boc group makes this compound highly susceptible to both nucleophilic ring-opening and acid-catalyzed deprotection.

This guide provides the mechanistic causality behind these degradation pathways and establishes a self-validating protocol to ensure structural integrity during long-term storage.

Visualizing the Degradation Pathways

To successfully store this compound, you must first understand how it degrades. The molecule is vulnerable to two primary vectors: moisture (nucleophilic attack) and trace acids/heat (thermolysis/acidolysis).

workflow cluster_hydrolysis Pathway A: Hydrolysis cluster_acidolysis Pathway B: Acidolysis Compound tert-Butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate (Intact N-Boc β-Lactam) Moisture Trace Moisture / Base (Nucleophilic Attack) Compound->Moisture Stress Trace Acid / Silanol (Thermal Stress) Compound->Stress RingOpen β-Lactam Ring Opening (Irreversible) Moisture->RingOpen BocLoss N-Boc Deprotection (Loss of CO2 + Isobutylene) Stress->BocLoss

Degradation pathways of the N-Boc β-lactam via acid-catalyzed deprotection and hydrolysis.

Troubleshooting & Mechanistic FAQs

Q1: Why does the compound degrade into a ring-opened product even when stored at -20°C? The Causality: The N-Boc group is strongly electron-withdrawing. In standard amides, the nitrogen lone pair delocalizes into the carbonyl, providing stability. However, the Boc group pulls this electron density away, severely reducing resonance. Combined with the extreme ring strain of the 4-membered spiro[3.4] system (90° bond angles), the β-lactam carbonyl becomes hyper-electrophilic[1]. Even microscopic ice crystals formed from ambient humidity during freeze-thaw cycles provide enough water to act as a nucleophile, leading to irreversible ring opening[2].

Q2: LC-MS analysis shows an [M-100] peak, indicating loss of the Boc group, but no acid was added. What is causing this? The Causality: The N-Boc group is highly labile to trace protons, which catalyze its cleavage into isobutylene and carbon dioxide[3]. If stored in standard borosilicate glass vials, the slightly acidic silanol (Si-OH) groups on the glass surface can act as a heterogeneous acid catalyst over long-term storage. Furthermore, thermal stress during shipping can induce auto-catalytic thermolysis[4].

Q3: How can I prevent condensation when retrieving the compound from cold storage? The Causality: Opening a -20°C vial in a 20°C room with 50% relative humidity instantly condenses water vapor onto the cold powder, introducing the exact nucleophile that destroys the β-lactam ring. The Solution: Implement a strict thermal equilibration protocol (detailed below) utilizing a secondary desiccation chamber to ensure the vial reaches room temperature in a 0% humidity environment before the seal is broken.

Quantitative Storage Matrix

The following table summarizes the expected shelf life and primary degradation risks associated with various storage environments.

Storage MatrixTemperatureAtmosphereContainer TypeEst. Shelf LifePrimary Degradant
Sub-optimal 20°C (Ambient)Ambient AirStandard Borosilicate< 1 WeekRing-opened (Hydrolysis)
Standard 4°C (Fridge)Ambient AirStandard Borosilicate1-2 MonthsRing-opened (Hydrolysis)
Recommended -20°C (Freezer)ArgonSilanized Glass> 12 MonthsNone (Stable)
Stress Test 60°C (Oven)Ambient AirStandard Borosilicate< 24 HoursFree β-lactam (Deprotection)

Self-Validating Storage Methodology

To ensure absolute trustworthiness in your experimental workflows, do not rely on standard storage practices. Use the following self-validating protocol, which builds visual and analytical checkpoints directly into the methodology.

Step 1: Surface-Passivated Containment

  • Action: Transfer the tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate into amber, silanized (base-washed) glass vials.

  • Causality: Silanization caps the acidic surface silanol groups with inert methyl groups, preventing heterogeneous acid-catalyzed N-Boc deprotection. Amber glass prevents photolytic degradation.

Step 2: Inert Gas Blanketing

  • Action: Purge the vial gently with Argon gas for 15 seconds before sealing.

  • Causality: Argon is heavier than Nitrogen and ambient air. It sinks to the bottom of the vial, creating a dense, moisture-free, and oxygen-free blanket directly over the powder.

Step 3: Secondary Containment with Visual Validation (The "Self-Check")

  • Action: Place the sealed vial into a secondary container (e.g., a larger plastic jar with a screw cap). Fill the bottom of this secondary container with Indicating Drierite (anhydrous calcium sulfate with cobalt chloride).

  • Validation: The Drierite must be bright blue. If the Drierite turns pink, the system has been compromised by moisture, and the internal vial should be suspected of hydrolytic degradation.

Step 4: Deep Freeze Storage

  • Action: Store the entire secondary container at -20°C or -80°C.

Step 5: Thermal Equilibration (Thawing Protocol)

  • Action: When retrieving the compound, remove the secondary container from the freezer and let it sit at room temperature for at least 60 minutes before opening it.

  • Validation: Touch the outside of the secondary container. It must be completely at room temperature with no exterior condensation before you unscrew the lid to access the inner vial. This guarantees the inner vial is protected from ambient humidity during the temperature transition.

References

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue.[Link]

  • ACS Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • Biomolecules & Therapeutics. Structural Insights for β-Lactam Antibiotics.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boc and Cbz Protecting Groups in the Synthesis of 2-Oxo-1-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a protecting group is a cornerstone of successful multi-step organic synthesis, profoundly influencing reaction yields, purity, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group is a cornerstone of successful multi-step organic synthesis, profoundly influencing reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of two of the most ubiquitous amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically within the context of synthesizing 2-oxo-1-azaspiro[3.4]octane, a valuable spirocyclic scaffold in medicinal chemistry.

The Significance of 2-Oxo-1-azaspiro[3.4]octane

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their inherent three-dimensional nature. This unique topology can lead to enhanced protein-ligand interactions, improved solubility, and novel intellectual property positions.[1] The 2-oxo-1-azaspiro[3.4]octane core, a lactam-containing spirocycle, represents a key building block for the exploration of new chemical space. Its synthesis, however, requires careful protection of the nitrogen atom to ensure the desired chemical transformations can be carried out on other parts of the molecule.

The Contenders: A Tale of Two Protecting Groups

The choice between the Boc and Cbz protecting groups is a critical decision in the synthetic planning for 2-oxo-1-azaspiro[3.4]octane. Their fundamental difference lies in their stability and the conditions required for their removal, a concept known as orthogonality.[2][3] This orthogonality allows for the selective deprotection of one group in the presence of the other, a crucial feature in complex syntheses.[3][4]

The Boc Group: Acid-Labile and Versatile

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[2] Its popularity stems from its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[2]

Introduction: The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][5]

Deprotection: Removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][6] The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), which simplifies purification.[5][7]

The Cbz Group: A Classic Removed by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is another stalwart of amine protection, particularly in peptide synthesis.[2][8] It is stable to both acidic and basic conditions, making it a robust choice for many synthetic transformations.[2]

Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4][9] This method is exceptionally mild and proceeds under neutral pH.[8]

Comparative Analysis: Boc vs. Cbz for 2-Oxo-1-azaspiro[3.4]octane Synthesis

The optimal choice between Boc and Cbz for the synthesis of 2-oxo-1-azaspiro[3.4]octane depends on the planned synthetic route and the presence of other functional groups in the molecule.

FeatureBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions (with some exceptions).[2]
Lability Labile to strong acids (e.g., TFA, HCl).[2][10]Labile to catalytic hydrogenolysis and strong acids.[2][9]
Deprotection Byproducts Isobutylene, CO₂ (volatile).[7]Toluene, CO₂.[4]
Key Advantages Orthogonal to Cbz and other hydrogenolysis-labile groups.[3] Volatile byproducts simplify workup. Avoids heavy metal catalysts for deprotection.[3]Orthogonal to Boc and other acid-labile groups.[4] Deprotection is very mild and occurs at neutral pH.[8]
Potential Drawbacks Incompatible with strongly acidic reaction conditions. The tert-butyl cation formed during deprotection can lead to side reactions with certain nucleophiles.[10]Incompatible with reactions involving catalytic hydrogenation (e.g., reduction of double bonds).[5] Requires a palladium catalyst, which may need to be removed from the final product.[11]

Experimental Workflows and Protocols

The following sections detail the synthetic workflows and step-by-step protocols for the preparation of 2-oxo-1-azaspiro[3.4]octane using both Boc and Cbz protection strategies.

Synthetic Workflow Diagrams

Boc_Synthesis_Workflow Start Starting Amine Boc_Protection Boc Protection (Boc₂O, Base) Start->Boc_Protection Cyclization Spirocyclization Boc_Protection->Cyclization Boc_Lactam Boc-2-oxo-1-azaspiro[3.4]octane Cyclization->Boc_Lactam Deprotection Boc Deprotection (TFA, DCM) Boc_Lactam->Deprotection Final_Product 2-Oxo-1-azaspiro[3.4]octane Deprotection->Final_Product

Caption: Synthetic workflow for 2-oxo-1-azaspiro[3.4]octane via the Boc-protection strategy.

Cbz_Synthesis_Workflow Start Starting Amine Cbz_Protection Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protection Cyclization Spirocyclization Cbz_Protection->Cyclization Cbz_Lactam Cbz-2-oxo-1-azaspiro[3.4]octane Cyclization->Cbz_Lactam Deprotection Cbz Deprotection (H₂, Pd/C) Cbz_Lactam->Deprotection Final_Product 2-Oxo-1-azaspiro[3.4]octane Deprotection->Final_Product

Caption: Synthetic workflow for 2-oxo-1-azaspiro[3.4]octane via the Cbz-protection strategy.

Protocol 1: Synthesis of Boc-2-oxo-1-azaspiro[3.4]octane and Deprotection

Part A: Boc Protection of a Suitable Amino Precursor

  • Dissolve the starting amine in a suitable solvent such as a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at room temperature.[3]

  • Stir the reaction mixture for 8-12 minutes.[3]

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Part B: Spirocyclization and Lactam Formation

This step is highly dependent on the specific synthetic route chosen to construct the spirocyclic lactam core. An example might involve the intramolecular cyclization of a suitably functionalized Boc-protected amino acid or ester.

Part C: Boc Deprotection

  • Dissolve the Boc-protected 2-oxo-1-azaspiro[3.4]octane in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM) to the solution at 0 °C.[12]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[12]

  • Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.

  • The resulting residue can be further purified by standard methods such as crystallization or chromatography to yield 2-oxo-1-azaspiro[3.4]octane.

Protocol 2: Synthesis of Cbz-2-oxo-1-azaspiro[3.4]octane and Deprotection

Part A: Cbz Protection of a Suitable Amino Precursor

  • Dissolve the starting amine in a mixture of THF and water (2:1).[4]

  • Add sodium bicarbonate (NaHCO₃) (2 equivalents) to the solution.[4]

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.5 equivalents) dropwise.[4]

  • Stir the reaction mixture at 0 °C for several hours until completion as monitored by TLC.[4]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[4]

  • Purify the residue by silica gel column chromatography to obtain the Cbz-protected amine.[4]

Part B: Spirocyclization and Lactam Formation

Similar to the Boc route, this step will depend on the specific strategy for forming the spirocyclic lactam.

Part C: Cbz Deprotection

  • Dissolve the Cbz-protected 2-oxo-1-azaspiro[3.4]octane in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).[13][14]

  • Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium) to the solution.[13]

  • Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.[13]

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13]

  • Concentrate the filtrate under reduced pressure to yield the deprotected 2-oxo-1-azaspiro[3.4]octane.

Mechanistic Insights

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Catalytic Hydrogenolysis) BocN Boc-NR₂ Protonation Protonation of Carbonyl Oxygen BocN->Protonation + H⁺ Carbocation Loss of tert-butyl carbocation Protonation->Carbocation CarbamicAcid Carbamic Acid Intermediate Carbocation->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation - CO₂ Amine R₂NH Decarboxylation->Amine CbzN Cbz-NR₂ Adsorption Adsorption to Catalyst Surface CbzN->Adsorption H₂, Pd/C Cleavage Hydrogenolysis of Benzylic C-O Bond Adsorption->Cleavage CarbamicAcid2 Carbamic Acid Intermediate Cleavage->CarbamicAcid2 + Toluene Decarboxylation2 Decarboxylation CarbamicAcid2->Decarboxylation2 - CO₂ Amine2 R₂NH Decarboxylation2->Amine2

Caption: Simplified mechanisms for Boc and Cbz deprotection.

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation, which then eliminates to form isobutylene.[5] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[6]

In contrast, the catalytic hydrogenolysis of the Cbz group involves the reductive cleavage of the benzylic carbon-oxygen bond on the surface of the palladium catalyst.[4][9] This also forms an unstable carbamic acid intermediate that spontaneously loses carbon dioxide to liberate the desired amine and toluene as a byproduct.[4][9]

Conclusion: Making an Informed Decision

Both Boc and Cbz are highly effective and versatile protecting groups for the synthesis of 2-oxo-1-azaspiro[3.4]octane. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy.[2] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[2] Their orthogonality makes them invaluable tools in the synthesis of complex molecules, allowing for selective deprotection and functionalization.[2] This guide provides the fundamental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. RSC Publishing. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available from: [Link]

  • Developing deprotectase biocatalysts for synthesis. PMC. Available from: [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. Available from: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. Available from: [Link]

  • Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available from: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available from: [Link]

  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available from: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available from: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. PubMed. Available from: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][2][7]oxazin-6-yl Moiety. ACS Publications. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available from: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Available from: [Link]

  • Studies towards the synthesis of LL-Z1640-2 and spirocyclic systems. University of Glasgow. Available from: [Link]

  • Chemical structure of Boc-protecting group. ResearchGate. Available from: [Link]

  • 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. MassBank. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Stereochemical Validation: 2D NOESY NMR for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. For complex scaffolds like spirocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. For complex scaffolds like spirocycles, which are increasingly incorporated into novel therapeutic agents, unambiguous stereochemical assignment is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the stereochemistry of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, with a primary focus on the utility and application of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.

The unique structure of spiro compounds, characterized by two rings sharing a single atom, often gives rise to axial chirality, making their stereochemical elucidation non-trivial.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for stereochemical validation.

The Challenge: Stereoisomers of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

The target molecule, tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, possesses a stereocenter at the spiro carbon, leading to the possibility of two enantiomers. When substituents are introduced on the rings, diastereomers can also be formed. The key to differentiating these isomers lies in determining the relative orientation of the atoms on the two rings. This is where 2D NOESY NMR proves to be an indispensable tool.

Primary Method: 2D NOESY NMR for Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus.[2] This effect is transmitted through space, not through chemical bonds, and its intensity is inversely proportional to the sixth power of the distance between the nuclei.[3][4] Consequently, the presence of an NOE correlation between two protons in a 2D NOESY spectrum is a definitive indicator of their spatial proximity (typically within 5 Å).[5][6]

For tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, the key to distinguishing between potential diastereomers lies in observing NOE correlations between protons on the azetidine ring and the cyclopentane ring. For instance, an NOE between a proton on the cyclopentane ring and the tert-butyl group would confirm a cis relationship, where they are on the same face of the molecule. Conversely, the absence of such a correlation, coupled with NOEs to protons on the opposite face, would indicate a trans relationship.

Interpreting the 2D NOESY Spectrum

A 2D NOESY spectrum plots the proton NMR spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate NOE interactions between different protons.[4][7] For small molecules like our target compound (Molecular Weight < 600 g/mol ), the NOE cross-peaks will have the opposite phase (and often a different color in processed spectra) to the diagonal peaks.[5][8]

Comparative Analysis of Stereochemical Validation Techniques

While 2D NOESY is a powerful technique, a comprehensive validation strategy often involves complementary methods. Below is a comparison of 2D NOESY with other common techniques for stereochemical analysis.

Technique Principle Pros Cons Applicability to Target Molecule
2D NOESY NMR Detects through-space correlations between protons based on the Nuclear Overhauser Effect.[2][9]Provides direct evidence of spatial proximity; non-destructive; applicable to solutions.Can be ambiguous for conformationally flexible molecules; NOE can be weak or zero for medium-sized molecules.[10]Excellent: Ideal for determining the relative stereochemistry by observing key correlations between the two rings.
2D ROESY NMR A variation of NOESY that measures the NOE in the rotating frame.[10]Overcomes the issue of zero NOE for medium-sized molecules; ROE is always positive.[5][6][10]Can have artifacts from through-bond (TOCSY) correlations; generally weaker signals than NOESY for small molecules.[11][12]Good Alternative: A reliable backup if NOESY signals are weak or inconclusive.
X-ray Crystallography Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[13]Provides unambiguous determination of absolute stereochemistry.[13][14]Requires a suitable single crystal, which can be difficult to grow; provides solid-state conformation which may differ from solution.Gold Standard (if a crystal is available): Offers definitive proof of the absolute configuration.[15]
Computational Modeling Uses quantum mechanics or molecular mechanics to predict the most stable conformation and calculate NMR parameters or chiroptical properties.[16][17]Can provide insights into conformational preferences and predict NOE patterns; can be used to predict stereoselectivity of reactions.[18][19]Accuracy is dependent on the level of theory and force field used; requires significant computational resources.Supportive: Useful for corroborating experimental NOESY data and understanding conformational dynamics.

Experimental Protocol: 2D NOESY NMR

This protocol outlines the key steps for acquiring high-quality 2D NOESY data for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.

  • For optimal results, particularly for observing weak NOEs, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using a freeze-pump-thaw technique. Oxygen is paramagnetic and can quench the NOE.[20]

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Tune and match the probe for the ¹H frequency.

  • Perform shimming to optimize the magnetic field homogeneity and obtain sharp signals.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and the 90° pulse width.[21]

3. 2D NOESY Acquisition:

  • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[21]

  • Key Parameter - Mixing Time (d8): This is the most critical parameter.[5] It is the duration during which NOE transfer occurs.[22] For a small molecule, a longer mixing time is generally required. Start with a mixing time of 500-800 ms.[22][23] If spin diffusion becomes an issue (transfer of magnetization to protons that are not in close proximity), reduce the mixing time.

  • Acquisition Parameters:

    • Number of Scans (ns): 8-16 scans per increment.

    • Number of Increments (td1): 256-512 increments in the indirect dimension (t1).

    • Recycle Delay (d1): Set to at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.

4. Data Processing:

  • Apply a window function (e.g., a sine-bell function) to both dimensions to improve the signal-to-noise ratio and resolution.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum. NOESY spectra are phase-sensitive.[5]

  • Perform baseline correction.

Visualization of Key NOE Correlations

The following diagram illustrates the expected key NOE correlations that would differentiate between the cis and trans isomers of a substituted tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.

G cluster_cis cis-Isomer cluster_trans trans-Isomer A H_a B t-Bu A->B Strong NOE C H_a E H_b C->E Strong NOE D t-Bu

Caption: Expected NOE correlations for cis and trans isomers.

Conclusion

Validating the stereochemistry of complex molecules like tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is a critical step in chemical research and drug development. 2D NOESY NMR stands out as a powerful and accessible technique for determining relative stereochemistry in solution. By providing direct evidence of through-space proton-proton proximities, it allows for the confident assignment of stereoisomers. When combined with complementary techniques such as X-ray crystallography and computational modeling, researchers can achieve an unambiguous and comprehensive understanding of a molecule's three-dimensional structure.

References

  • Benchchem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
  • University of California, Santa Barbara. NOESY and ROESY. University of California, Santa Barbara.
  • Tosoh Analysis and Research Center Co., Ltd. NMR Application Examples - Introduction to Solution NMR Measurement Methods ①NOESY. Tosoh Analysis and Research Center Co., Ltd.
  • Bruker. 7.3 2D Gradient NOESY Experiment. Bruker.
  • Reddit. What is the difference between NOESY and ROESY for NMR? Reddit.
  • IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. IMSERC.
  • Hokkaido University. Automated chemical reaction prediction: now in stereo. Hokkaido University.
  • chemeurope.com. Automated chemical reaction prediction: Now in stereo. chemeurope.com.
  • University of Southampton. Absolute Stereochemistry: The merits of ven and XRD. University of Southampton.
  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • Slideshare. Noesy [autosaved]. Slideshare.
  • JEOL USA blog. Basics of NOE/NOESY: Causes and Solutions When NO. JEOL USA blog.
  • Accounts of Chemical Research. Prediction of Stereochemistry using Q2MM. Accounts of Chemical Research.
  • Benchchem. How to resolve inconclusive NOESY analysis for 7-Oxohinokinin stereochemistry. Benchchem.
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  • PubMed. Prediction of Stereochemistry using Q2MM. PubMed.
  • Wiley Online Library. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library.
  • News-Medical.net.
  • PubMed.
  • ResearchGate. Organic Stereochemistry: Experimental and Computational Methods.
  • ResearchGate. (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations.
  • IU NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility.
  • Scribd. NOESY: Nuclear Overhauser Effect Overview. Scribd.
  • Nanalysis.
  • University of Alberta. Basic 2D NMR experiments. University of Alberta.
  • YouTube. How to interpret a NOESY NMR spectrum. YouTube.
  • University of California, Santa Barbara. 2D 1H-1H NOESY. University of California, Santa Barbara.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • University of Ottawa. 1H-1H ROESY. University of Ottawa.
  • Longdom Publishing. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing.
  • University of Wisconsin-Madison.
  • ResearchGate. What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?
  • University of Alberta. 98-08 - NMR. University of Alberta.
  • Chemistry LibreTexts. 5.4: NOESY Spectra. Chemistry LibreTexts.
  • YouTube. Stereochemistry | How to read NOESY spectrum? YouTube.
  • ACD/Labs.
  • PubMed. Computational validation of the importance of absolute stereochemistry in virtual screening. PubMed.
  • ResearchGate. (PDF) Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods.
  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane.
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  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals.
  • Benchchem. The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. Benchchem.
  • Springer. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Springer.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate

Introduction: As a key building block in modern medicinal chemistry, tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate and its analogs are integral to the discovery of novel therapeutics. The responsible management of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a key building block in modern medicinal chemistry, tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate and its analogs are integral to the discovery of novel therapeutics. The responsible management of chemical reagents, from synthesis to disposal, is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely, efficiently, and in full compliance with environmental regulations.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is not always readily available, data from structurally similar azaspiro compounds provide a reliable basis for hazard assessment.

Based on surrogate data, this compound should be handled as, at minimum, a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] The fundamental principle of chemical waste management is to treat any substance with unknown toxicity as hazardous until proven otherwise.

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), generators of chemical waste are legally responsible for determining if their waste is hazardous.[5] This "cradle-to-grave" responsibility means that the laboratory that creates the waste must ensure it is properly identified, managed, and treated prior to disposal.[5]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Category GHS Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [1][2][4]

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |[2] |

This characterization dictates that tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate waste cannot be disposed of as common trash or via sanitary sewer systems. It must be managed as a regulated hazardous chemical waste stream.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory. The causality is clear: engineering controls provide the primary barrier, while PPE offers essential secondary protection.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of its waste for disposal must be conducted inside a certified chemical fume hood. This prevents the inhalation of any dust or aerosols.[2][6]

Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the potential exposure routes: dermal, ocular, and respiratory.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use. For extended handling, consider double-gloving. Wash hands thoroughly after removing gloves.[2][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Goggles are required if there is any risk of splashing. A face shield should be worn in addition to goggles if handling larger quantities.[2][6]
Skin and Body Protection Flame-resistant laboratory coat. A lab coat should be worn at all times and kept fully fastened. Remove immediately if it becomes contaminated.[2]

| Respiratory Protection | Not typically required when using a fume hood. | If engineering controls are not available or are malfunctioning, a NIOSH-approved respirator may be necessary.[2] |

Section 3: On-Site Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in an effective waste management program. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

    • The container must be in good condition, with no leaks or cracks.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate."

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

      • The relevant hazard characteristics (e.g., "Irritant").

      • The date accumulation started.

  • Deposit Waste:

    • Carefully transfer waste into the container using a funnel or other appropriate tools to prevent spillage.

    • This includes the pure compound, reaction residues, and contaminated materials like weigh paper or disposable spatulas.

  • Secure the Container:

    • Keep the container securely sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.

  • Avoid Contamination:

    • Do not mix this waste with other waste streams, such as halogenated solvents, heavy metals, or strong oxidizers, unless your facility's waste management plan explicitly allows it.[7]

Section 4: Spill and Emergency Procedures

Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Don PPE: Wear the full PPE outlined in Table 2.

  • Contain the Spill: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[7]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[6]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Label the container with all contents, including the spilled chemical and absorbent material, and manage it as hazardous waste.

Section 5: Disposal Pathway and Decision-Making

The ultimate fate of the hazardous waste is determined by regulatory requirements and the capabilities of licensed waste management facilities. The following diagram illustrates the decision-making workflow for proper disposal.

DisposalWorkflow A Waste Generation (tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate) B Is waste pure or mixed with other hazardous materials? A->B C Characterize & Segregate Waste Label container with all components. B->C Yes/No D Is this an empty container? C->D E Accumulate in Satellite Area Keep container closed. D->E No F Triple-rinse with suitable solvent. Collect rinsate as hazardous waste. D->F Yes H Container is full or accumulation time limit reached? E->H F->E Add rinsate to waste container G Deface label. Dispose of container as non-hazardous waste (per institutional policy). F->G H->E No I Transfer to Central Accumulation Area for licensed disposal contractor. H->I Yes J Final Disposal Method: High-Temperature Incineration I->J

Caption: Disposal decision workflow for laboratory-generated waste.

The primary and most environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[8] This process destroys the organic molecule, converting it primarily to carbon dioxide and water, while scrubbers and filters manage any hazardous combustion byproducts.

Disposal via sewer or landfill is strictly prohibited. The compound's potential environmental effects are not fully characterized, and its introduction into aquatic ecosystems or soil could have unforeseen consequences.[9]

Section 6: Final Disposal via Licensed Contractor

The final step is the transfer of the accumulated waste to your institution's Environmental Health and Safety (EHS) department or directly to a licensed waste disposal contractor.

  • Final Container Check: Ensure the waste container is sealed, the label is accurate and legible, and the exterior is clean and free of contamination.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste manifest or pickup request form. The manifest is a critical document that tracks the waste from your lab to its final destination, ensuring a complete chain of custody as required by RCRA.[10]

  • Scheduled Pickup: Arrange for the pickup of the waste with your EHS office. Do not allow waste to accumulate beyond your facility's designated time limits (e.g., 180 days for Small Quantity Generators).

By adhering to this comprehensive protocol, you ensure that the disposal of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is conducted in a manner that protects you, your colleagues, and the environment.

References

  • SDS - QuestSpecialty. QuestSpecialty. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

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  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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